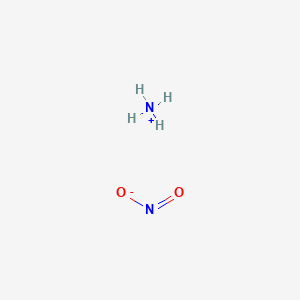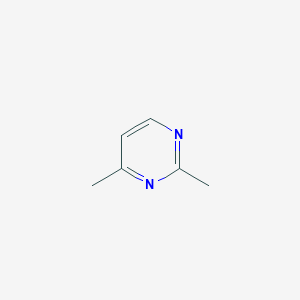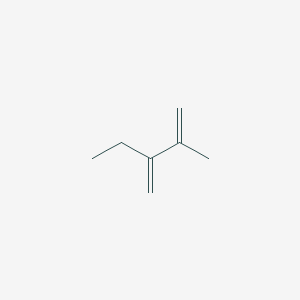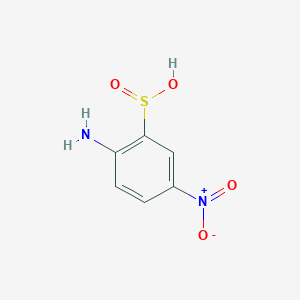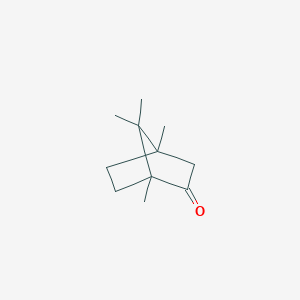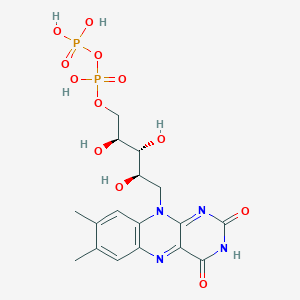
Riboflavin 5'-pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Riboflavin 5'-pyrophosphate (FMN) is a coenzyme that is involved in numerous biochemical reactions in the human body. FMN is synthesized from Riboflavin, which is a water-soluble vitamin that plays a vital role in the metabolism of carbohydrates, fats, and proteins. FMN is a crucial component of several enzymes that are involved in energy production and cellular respiration.
Mecanismo De Acción
Riboflavin 5'-pyrophosphate functions as a cofactor in several enzymes by accepting and donating electrons during biochemical reactions. Riboflavin 5'-pyrophosphate is involved in the electron transport chain, which is responsible for the production of ATP, the energy currency of the cell. Riboflavin 5'-pyrophosphate is also involved in the metabolism of certain amino acids, such as tryptophan.
Efectos Bioquímicos Y Fisiológicos
Riboflavin 5'-pyrophosphate plays a vital role in the metabolism of carbohydrates, fats, and proteins. It is involved in the production of ATP, which is necessary for cellular respiration. Riboflavin 5'-pyrophosphate is also involved in the metabolism of certain amino acids, such as tryptophan. Deficiencies in Riboflavin 5'-pyrophosphate can lead to several health problems, such as anemia, dermatitis, and cataracts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Riboflavin 5'-pyrophosphate has several advantages for lab experiments. It is stable and easy to handle. Riboflavin 5'-pyrophosphate is also readily available and relatively inexpensive. However, Riboflavin 5'-pyrophosphate has some limitations for lab experiments. It is light-sensitive and can be easily degraded. Additionally, Riboflavin 5'-pyrophosphate can interfere with certain assays, such as the Bradford assay.
Direcciones Futuras
There are several future directions for the study of Riboflavin 5'-pyrophosphate. One area of research is the role of Riboflavin 5'-pyrophosphate in the development of cancer. Riboflavin 5'-pyrophosphate has been shown to be involved in the regulation of cell growth and proliferation, and may play a role in the development of cancer. Another area of research is the potential use of Riboflavin 5'-pyrophosphate as a therapeutic agent for certain diseases, such as cancer. Additionally, the study of Riboflavin 5'-pyrophosphate in the context of genetic disorders, such as Riboflavin transporter deficiency syndrome, is an area of ongoing research.
Métodos De Síntesis
Riboflavin 5'-pyrophosphate is synthesized from Riboflavin in a two-step process. The first step involves the conversion of Riboflavin to Riboflavin 5'-phosphate by the enzyme Riboflavin kinase. The second step involves the conversion of Riboflavin 5'-phosphate to Riboflavin 5'-pyrophosphate by the enzyme Riboflavin 5'-pyrophosphate synthase.
Aplicaciones Científicas De Investigación
Riboflavin 5'-pyrophosphate has numerous scientific research applications. It is used as a cofactor in several enzymes involved in energy production and cellular respiration. Riboflavin 5'-pyrophosphate is also used in the diagnosis of certain genetic disorders, such as Riboflavin transporter deficiency syndrome. Additionally, Riboflavin 5'-pyrophosphate has been studied for its potential use in the treatment of certain diseases, such as cancer.
Propiedades
Número CAS |
14985-41-2 |
|---|---|
Nombre del producto |
Riboflavin 5'-pyrophosphate |
Fórmula molecular |
C17H22N4O12P2 |
Peso molecular |
536.3 g/mol |
Nombre IUPAC |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-32-35(30,31)33-34(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,30,31)(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1 |
Clave InChI |
DJICTQVUSNOZCH-MBNYWOFBSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)O)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O |
Otros números CAS |
14985-41-2 |
Sinónimos |
riboflavin 5'-pyrophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



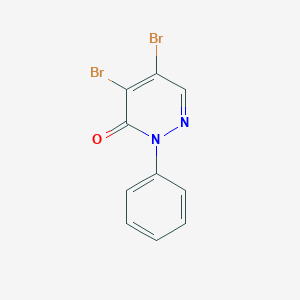

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
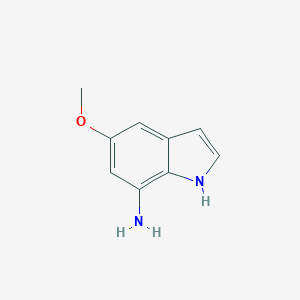
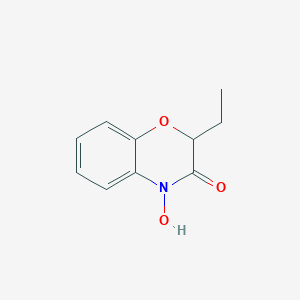
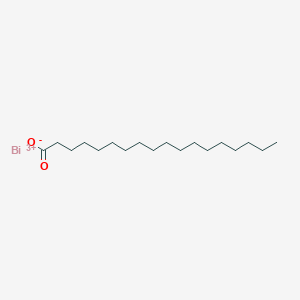
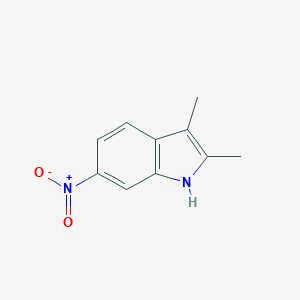
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
